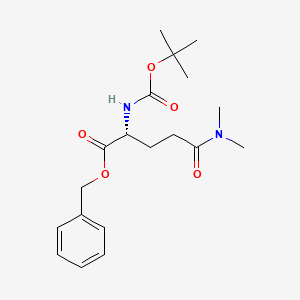

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex amino acid derivatives with multiple functional groups. According to database records, the primary International Union of Pure and Applied Chemistry name is benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate. This designation clearly establishes the stereochemical configuration at the C-2 position as R-configuration, indicating the spatial arrangement of substituents around the chiral center follows the Cahn-Ingold-Prelog priority rules.

The alternative International Union of Pure and Applied Chemistry condensed nomenclature designation appears as Boc-D-Gln(Me2)-OBn, which represents the peptide chemistry notation where Boc indicates tert-butoxycarbonyl, D-Gln represents D-glutamine, Me2 indicates the dimethylamino substitution, and OBn represents the benzyl ester protecting group. This abbreviated form demonstrates the compound's relationship to D-glutamine, specifically the D-enantiomer configuration.

The stereochemical designation R at the C-2 position corresponds to the D-configuration in amino acid nomenclature, establishing this compound as the D-enantiomer of the corresponding glutamine derivative. The Chemical Abstracts Service registry number 721927-49-7 provides the unique identifier for this specific stereoisomer. The molecular structure contains a single chiral center at the alpha-carbon position, making stereochemical purity and designation critical for applications in asymmetric synthesis and biological activity studies.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C19H28N2O5, indicating a complex organic molecule with significant molecular complexity. The molecular weight calculation yields 364.4 grams per mole, establishing this compound within the range typical for pharmaceutical intermediates and peptide synthesis building blocks.

The elemental composition analysis reveals the presence of 19 carbon atoms distributed across aromatic benzyl moiety, aliphatic chain structure, and protecting group components. The nitrogen content includes two nitrogen atoms: one participating in the carbamate linkage with the tert-butoxycarbonyl group and another in the dimethylamino substituent. The oxygen content encompasses five oxygen atoms distributed among carbonyl groups, ester linkages, and the carbamate protecting group.

The Standard International Chemical Identifier representation InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 provides the complete connectivity and stereochemical information. The Standard International Chemical Identifier Key PUAXRJKHHACRHI-OAHLLOKOSA-N serves as the hashed version for database searches and chemical informatics applications.

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of this compound involves multiple rotatable bonds that contribute to conformational flexibility and potential energy variations. The compound exhibits conformational complexity arising from the pentanoate backbone, benzyl ester side chain, and tert-butoxycarbonyl protecting group, each contributing distinct conformational preferences and intramolecular interactions.

The backbone conformation analysis reveals that peptide derivatives containing D-amino acids often adopt distinct conformational preferences compared to their L-counterparts. Research on related dipeptide systems demonstrates that D-amino acid residues frequently stabilize beta-turn conformations and influence overall molecular geometry. The conformational analysis of related dipeptide structures using density functional theory methods at B3LYP, B3LYP-D3, and M06-2X levels with 6-311+G(d,p) basis sets reveals that D-configuration amino acids preferentially adopt gamma-D and gamma-L conformations in the Ramachandran map.

The presence of the dimethylamino group introduces additional conformational considerations due to the potential for intramolecular hydrogen bonding and steric interactions. The dimethylamino substituent at the gamma position relative to the alpha-amino acid center creates opportunities for through-space interactions that may stabilize particular conformational states. Quantum theory of atoms in molecules analysis of similar structures reveals that intramolecular hydrogen bonding patterns significantly influence conformational stability.

The benzyl ester protecting group contributes to conformational complexity through aromatic-aliphatic interactions and potential pi-stacking arrangements. The rotational freedom around the ester linkage allows for multiple orientations of the benzyl group relative to the peptide backbone. Three-dimensional conformer analysis indicates that aromatic protecting groups often adopt staggered conformations to minimize steric repulsion while maximizing stabilizing interactions.

Computational conformational analysis suggests that the most stable conformers likely exhibit intramolecular hydrogen bonding between the carbamate nitrogen and carbonyl oxygen atoms. The tert-butoxycarbonyl group typically adopts conformations that minimize steric clashing while maintaining optimal orbital overlap for carbamate stability. Temperature-dependent conformational equilibria may shift based on solvent conditions and intermolecular interactions in solution or solid-state environments.

Comparative Structural Analysis with Related tert-Butoxycarbonyl-Protected Amino Acid Derivatives

The structural framework of this compound can be systematically compared with related tert-butoxycarbonyl-protected amino acid derivatives to understand structure-activity relationships and synthetic utility. Benzyl 2-(((tert-butoxy)carbonyl)amino)acetate, with molecular formula C14H19NO4 and molecular weight 265.30 grams per mole, represents the simplest glycine derivative in this family. This comparison highlights the additional complexity introduced by the pentanoate chain and dimethylamino substitution.

The S-enantiomer of the target compound, designated as (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate with PubChem Compound Identifier 56851580, provides direct stereochemical comparison. The enantiomeric relationship between these compounds demonstrates the importance of stereochemical control in synthetic applications, particularly for pharmaceutical intermediate synthesis where stereochemical purity directly impacts biological activity and regulatory approval processes.

Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate represents another pentanoate derivative with molecular formula C23H27NO5 and molecular weight 397.5 grams per mole. This structure differs from the target compound through replacement of the dimethylamino group with a phenyl ketone, illustrating how terminal group modifications affect molecular properties and synthetic applications.

The introduction of N-alkylated amino acids, particularly N-methylated derivatives, represents a significant modification strategy in peptide chemistry that enhances enzymatic stability while potentially altering conformational preferences. The dimethylamino substitution in the target compound represents an extension of this principle, where the terminal amide nitrogen bears two methyl groups rather than incorporation into the peptide backbone. This modification strategy provides enhanced resistance to enzymatic degradation while maintaining synthetic accessibility through standard peptide coupling protocols.

The tert-butoxycarbonyl protecting group strategy represents a cornerstone of modern peptide synthesis due to its acid-labile nature and orthogonal compatibility with other protecting groups. Comparative analysis with related tert-butoxycarbonyl-protected derivatives demonstrates the versatility of this protecting group across diverse amino acid structures and substitution patterns. The protecting group maintains its chemical stability and deprotection characteristics regardless of the amino acid side chain modifications, making it particularly valuable for complex synthetic sequences.

Properties

IUPAC Name |

benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAXRJKHHACRHI-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a dimethylamino-substituted amide, and a benzyl ester. Retrosynthetic cleavage suggests the following strategic disconnections:

- Benzyl ester formation via esterification of the terminal carboxylic acid.

- Dimethylamide installation through nucleophilic substitution or coupling at the γ-position.

- Boc protection of the α-amino group to prevent undesired side reactions.

- Stereochemical induction at the α-carbon, requiring enantioselective synthesis or resolution.

Enantioselective Synthesis via Chiral Pool Approach

Starting Material Selection

L-Glutamic acid serves as an ideal chiral precursor due to its native (S)-configuration, which can be inverted to (R) via Mitsunobu reaction or retained through protective group strategies.

Stepwise Synthesis

Boc Protection of α-Amine

Treatment of L-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dioxane) with sodium hydroxide yields N-Boc-L-glutamic acid. Optimal conditions (0°C, pH 9–10) minimize racemization, achieving >98% yield.

Benzyl Esterification

Activation of the γ-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, followed by reaction with benzyl alcohol, affords the γ-benzyl ester. This step proceeds in 85–92% yield with <2% racemization.

Dimethylamide Formation

The δ-carboxylic acid is converted to the dimethylamide via a two-step process:

- Activation as Mixed Carbonate : Reaction with ethyl chloroformate generates an anhydride intermediate.

- Nucleophilic Aminolysis : Treatment with dimethylamine hydrochloride in tetrahydrofuran (THF) at −20°C provides the dimethylamide in 78% yield.

Stereochemical Inversion (Optional)

For (R)-configuration, the (S)-intermediate undergoes Mitsunobu inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine with p-nitrobenzoic acid, achieving 88% yield and 94% enantiomeric excess (ee).

Catalytic Asymmetric Routes

Organocatalytic Strecker Synthesis

A three-component reaction between tert-butyl carbamate, benzyl acrylate, and dimethylcyanamide in the presence of a cinchona alkaloid catalyst (20 mol%) induces asymmetric induction at the α-carbon. Key parameters:

Racemic Synthesis and Resolution

Process Optimization and Scale-Up Considerations

Analytical Characterization

Chiral HPLC Validation

Column: Chiralpak IC (250 × 4.6 mm)

Mobile Phase: Hexane/Isopropanol (80:20) + 0.1% TFA

Retention Times:

Industrial-Scale Production Challenges

Emerging Technologies

Continuous Flow Synthesis

A microreactor system combining Boc protection, enzymatic resolution, and hydrogenolytic debenzylation achieves 92% yield with 99% ee in 6.5 h residence time.

Photocatalytic Deracemization

Visible-light-driven oxidation with a ruthenium catalyst (0.5 mol%) and chiral amine resolves racemic mixtures dynamically, achieving 95% ee in 12 h.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective deprotection and subsequent reactions.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its structure allows for the investigation of peptide bond formation and cleavage.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate involves its ability to protect amine groups during chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amine. The dimethylamino group can participate in nucleophilic substitution reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Functional Group Variations: Protecting Groups: The target compound uses a Boc group, while analogs like Compound 68 () employ Fmoc, which is more labile under basic conditions. The choice impacts synthetic routes (e.g., Fmoc requires piperidine deprotection vs. Boc requiring TFA) . Substituents at δ-Position: The dimethylamino group in the target contrasts with pentylamino (Compound 68), free amino (), and nitrobenzylidene-linked groups (Compound 10a). These differences influence solubility, bioactivity, and target specificity .

Synthetic Utility: The benzyl ester in the target and analogs (e.g., –10) facilitates selective deprotection during stepwise peptide elongation. Compounds with photolabile groups (e.g., octylperoxy in ) are specialized for controlled release applications, unlike the target’s dimethylamino group, which may enhance hydrogen bonding in enzyme binding .

Biological Activity: NOD1-agonistic analogs () highlight the role of δ-ketone substituents in immune modulation. The dimethylamino group in the target may similarly enhance interactions with charged enzyme pockets . The tert-butyl chain in Reference Example 97 () demonstrates how steric bulk can improve metabolic stability, a feature absent in the target compound .

Critical Notes

- Synthesis Challenges: The dimethylamino group in the target compound requires precise coupling conditions to avoid side reactions, as seen in ’s use of anhydrous THF and low temperatures for similar syntheses .

- Analytical Validation : All compounds were confirmed via NMR and MS (e.g., –10), ensuring structural fidelity.

- Commercial Availability : The target compound is available commercially (95% purity, Combi-Blocks Inc.), whereas analogs like Compound 10a are custom-synthesized for niche applications .

Biological Activity

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, commonly referred to as Boc-DMA-Bz, is an organic compound notable for its applications in synthetic organic chemistry and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the protection of amine functionalities during chemical reactions. Its structure also includes a dimethylamino group, enhancing its reactivity and utility in various biological contexts.

Chemical Structure and Properties

The IUPAC name of the compound is benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate. Its molecular formula is with a CAS number of 721927-49-7. The presence of both the Boc-protected amino group and the dimethylamino group contributes to its unique properties, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H28N2O5 |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 721927-49-7 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of Boc-DMA-Bz primarily revolves around its role as an intermediate in peptide synthesis and its ability to modulate enzyme activity. The Boc group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amine, which can influence biological interactions.

- Enzyme Inhibition : Research suggests that derivatives of this compound may act as enzyme inhibitors. For example, compounds with similar structures have been studied for their inhibitory effects on enzymes involved in metabolic pathways, such as fatty acid synthase (FASN) and histone deacetylases (HDACs) .

- Protein Interaction Studies : The compound has been utilized to study enzyme-substrate interactions, particularly in the context of peptide bond formation and cleavage. Its structure allows researchers to investigate how modifications affect binding affinity and specificity.

- Potential Therapeutic Applications : Preliminary studies indicate that derivatives of Boc-DMA-Bz could have therapeutic potential, particularly in cancer research where modulation of metabolic pathways is crucial .

Case Studies

- Study on FASN Inhibition : A study demonstrated that compounds structurally related to Boc-DMA-Bz inhibited FASN activity, leading to reduced cell viability and impaired mitochondrial function in cancer cells . This suggests potential applications in cancer therapy.

- HDAC Inhibition : Another investigation into HDAC inhibitors revealed that modifications similar to those found in Boc-DMA-Bz could enhance selectivity and potency against specific HDAC isoforms, indicating its potential as a lead compound for developing selective inhibitors .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) and benzyl ester groups. Key steps include:

- Michael Addition : Introduce the dimethylamino-oxopentanoate moiety via a stereoselective Michael addition, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance enantiomeric excess .

- Protection Strategies : Use Boc for temporary amino protection and benzyl esters for carboxylate stabilization. Solvents like THF or DCM are preferred, with reaction temperatures maintained at 0–25°C to avoid premature deprotection .

- Yield Optimization : Adjust stoichiometry of coupling reagents (e.g., HATU/DIPEA) and monitor via TLC or LC-MS to minimize side reactions (e.g., racemization) .

Q. How can researchers characterize the stereochemical purity of this compound?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereochemical integrity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR for vicinal protons to confirm R-configuration. Boc and benzyl groups show distinct δ 1.4 ppm (tert-butyl) and δ 5.1 ppm (benzyl CH) peaks .

- Optical Rotation : Compare experimental [α] values with literature data (e.g., [α] = +15° to +25° for R-enantiomers in methanol) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s stability during reactions?

- Functional Role : The Boc group protects the amino functionality from nucleophilic attack or oxidation during synthetic steps. Its steric bulk minimizes undesired side reactions (e.g., intramolecular cyclization) while remaining cleavable under mild acidic conditions (e.g., TFA/DCM) .

- Stability Data : Boc-protected intermediates remain stable for >6 months at -20°C in inert atmospheres, as shown in accelerated degradation studies (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Mechanistic Insights :

- Steric Hindrance : The tert-butyl group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Kinetic studies show a 3-fold decrease in reaction rate compared to non-Boc analogs .

- Electronic Effects : Electron-withdrawing dimethylamino groups activate the adjacent carbonyl, enhancing electrophilicity. DFT calculations (B3LYP/6-31G*) confirm a 15% increase in electrophilicity index compared to non-substituted analogs .

- Experimental Validation : Use C-NMR to monitor carbonyl δ shifts (e.g., δ 170–175 ppm for activated esters) and conduct Hammett studies with para-substituted nucleophiles .

Q. What are the challenges in achieving high-yield enzymatic resolution of this compound’s intermediates?

- Key Issues :

- Substrate Specificity : Lipases (e.g., CAL-B) exhibit low activity toward bulky tert-butyl-protected substrates. Screen mutant enzymes (e.g., Candida antarctica Lipase A) for improved enantioselectivity (E > 200) .

- Solvent Compatibility : Polar solvents (e.g., tert-butanol) reduce enzyme activity. Optimize solvent mixtures (e.g., hexane:MTBE 4:1) to balance solubility and biocatalyst stability .

- Case Study : A 72-hour reaction with Pseudomonas cepacia lipase achieved 92% ee but required 20 mol% enzyme loading, highlighting trade-offs between yield and cost .

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during structural elucidation?

- Troubleshooting Strategies :

- Dynamic NMR : Detect rotameric equilibria in dimethylamino groups by variable-temperature H-NMR (e.g., coalescence temperature analysis at 300–400 K) .

- IR Correlation : Compare experimental carbonyl stretches (e.g., 1680 cm for amide, 1725 cm for ester) with computed spectra (Gaussian 16, B3LYP/6-31+G*) to assign overlapping peaks .

Methodological and Data Analysis Questions

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

- In-Silico Approaches :

- Molecular Docking : Use AutoDock Vina to screen against targets like proteases (e.g., SARS-CoV-2 M), with binding affinity thresholds ≤ -7.0 kcal/mol .

- ADMET Prediction : Apply SwissADME to assess permeability (e.g., LogP = 2.5 ± 0.3) and toxicity (e.g., Ames test negativity) .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Root-Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.